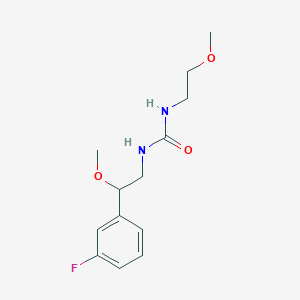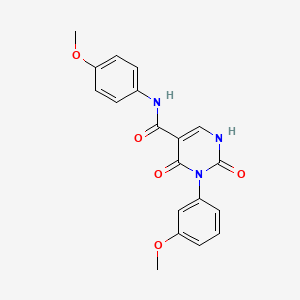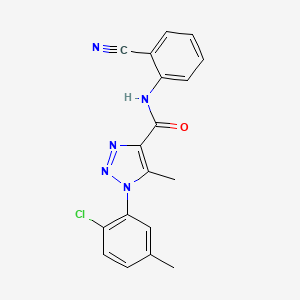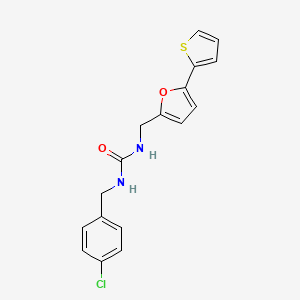
1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(2-methoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(2-methoxyethyl)urea is a useful research compound. Its molecular formula is C13H19FN2O3 and its molecular weight is 270.304. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Interaction with DNA
- Schiff bases, including derivatives similar to the target compound, have been found to bind to DNA. A study by Ajloo et al. (2015) demonstrated that certain Schiff bases can intercalate with DNA, with metal derivatives showing more effectiveness. This finding is relevant for understanding the interactions between such compounds and genetic material (Ajloo et al., 2015).
Crystal Structure in Pesticides
- A study by Jeon et al. (2014) detailed the crystal structure of a benzoylurea pesticide, a category to which our compound of interest could potentially belong. This research contributes to our understanding of how such compounds behave in solid form (Jeon et al., 2014).
Hydrogen Bonding and Deprotonation Equilibria
- Pérez-Casas and Yatsimirsky (2008) investigated the hydrogen bonding and deprotonation equilibria in urea/thiourea derivatives. Their research helps in understanding the chemical behavior of such compounds in different solvents (Pérez-Casas & Yatsimirsky, 2008).
Antiproliferative Screening and Cancer Research
- Novel urea and bis-urea derivatives, including those with phenyl substituents, have been evaluated for antiproliferative activity. Perković et al. (2016) explored their potential in cancer research, particularly in targeting breast carcinoma (Perković et al., 2016).
Molecular Imaging Agents for Angiogenesis
- The formation of fluorine-18 labeled diaryl ureas for molecular imaging of angiogenic processes was studied by Ilovich et al. (2008). This research is significant for developing PET biomarkers and understanding angiogenesis (Ilovich et al., 2008).
Antioxidant Activity of Urea Derivatives
- Schiff bases and azetidines derived from phenyl urea derivatives were synthesized and evaluated for their antioxidant potentials by Nagavolu et al. (2017). This study contributes to the understanding of the medicinal and chemical significance of such compounds (Nagavolu et al., 2017).
Fluorogenic Ureas for Analyte Detection
- Bohne et al. (2005) investigated the solvatochromism of fluorogenic ureas, highlighting their potential in detecting various analytes, including carboxylic acids, alcohols, and fluoride ions (Bohne et al., 2005).
Propiedades
IUPAC Name |
1-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O3/c1-18-7-6-15-13(17)16-9-12(19-2)10-4-3-5-11(14)8-10/h3-5,8,12H,6-7,9H2,1-2H3,(H2,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVNQLCGXPUTOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(C1=CC(=CC=C1)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2373224.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2373226.png)



![6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2373232.png)
![2-fluoro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2373233.png)

![1-Prop-2-enoyl-N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]piperidine-4-carboxamide](/img/structure/B2373239.png)
![N-(4-fluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2373244.png)
![N-(3-cyanophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2373245.png)

